molecular formula C6H14ClNO2 B12970444 Ethyl 2-ethoxyacetimidate hydrochloride

Ethyl 2-ethoxyacetimidate hydrochloride

Cat. No.: B12970444
M. Wt: 167.63 g/mol
InChI Key: AHUFQALUVKWWMA-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxyacetimidate hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a crystalline powder that is soluble in water and has a melting point of 112-114°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-ethoxyacetimidate hydrochloride typically involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process begins by adding ethyl acetoacetate to a reactor, cooling it to a temperature between -5°C and 10°C, and then slowly adding sulfonyl chloride. The mixture is then heated to 20-25°C and allowed to react for about 4 hours .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to minimize the generation of waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxyacetimidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonyl chloride for the initial synthesis, and various catalysts for oxidation and reduction reactions. The conditions for these reactions vary but generally involve controlled temperatures and the presence of specific catalysts .

Major Products Formed

The major products formed from these reactions include acetic acid from oxidation, amines from reduction, and various substituted compounds from substitution reactions .

Scientific Research Applications

Ethyl 2-ethoxyacetimidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxyacetimidate hydrochloride involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate that is converted to acetic acid through a series of catalytic steps involving ethanol and acetaldehyde . The pathways involved in these reactions are complex and depend on the specific conditions and catalysts used.

Comparison with Similar Compounds

Ethyl 2-ethoxyacetimidate hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the range of applications it has in various fields of research and industry.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

ethyl 2-ethoxyethanimidate;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-3-8-5-6(7)9-4-2;/h7H,3-5H2,1-2H3;1H

InChI Key

AHUFQALUVKWWMA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=N)OCC.Cl

Origin of Product

United States

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